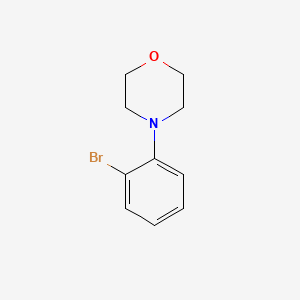

4-(2-Bromophenyl)morpholine

説明

Structure

3D Structure

特性

IUPAC Name |

4-(2-bromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUXGSGHYOGBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416043 | |

| Record name | 4-(2-bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87698-82-6 | |

| Record name | 4-(2-Bromophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87698-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-bromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 4-(2-Bromophenyl)morpholine

The synthesis of this compound is typically achieved by coupling a morpholine (B109124) moiety with a 2-bromophenyl group. The two most prominent strategies for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. researchgate.netnih.gov

The successful synthesis of the target compound relies on the availability of its fundamental precursors: morpholine and a suitable 2-brominated benzene (B151609) derivative, such as 1,2-dibromobenzene (B107964).

Morpholine Synthesis: Morpholine is commonly produced on an industrial scale through the dehydration of diethanolamine (B148213) using a strong acid, such as sulfuric acid. mdpi.comuchicago.edu In this process, the diethanolamine is heated with the acid, causing an intramolecular cyclization to form the morpholine ring, with water as the primary byproduct. mdpi.commdpi.com An alternative method involves the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures over a metal catalyst. uchicago.edu

Halogenation Strategies: The key challenge in preparing the 2-bromophenyl precursor is achieving the desired ortho-bromination. Direct electrophilic bromination of aniline (B41778), a common starting material, typically yields the para-substituted product as the major isomer, with significant amounts of the 2,4,6-tribromoaniline, due to the strong activating and ortho, para-directing nature of the amino group. acs.org To achieve ortho-selectivity, several strategies can be employed:

Protecting Group Strategy: The amino group of aniline can be protected, for instance, by acetylation to form acetanilide. This bulky protecting group sterically hinders the para-position, favoring bromination at the ortho-position. Subsequent hydrolysis of the amide removes the protecting group to yield 2-bromoaniline.

Directed Ortho Metalation: While less common for simple bromination, this strategy involves deprotonation at the position ortho to a directing group, followed by quenching with a bromine source.

Sulfanilic Acid Route: Protecting the para-position with a sulfonic acid group can direct bromination to the ortho-positions. The sulfonic acid group can later be removed by desulfonation. nih.gov

Starting from 1,2-dibromobenzene: A more direct approach is to use 1,2-dibromobenzene as the precursor, which already possesses the required bromine atom at the correct position for the subsequent C-N coupling reaction.

This step involves the formation of the C-N bond between the phenyl ring and the morpholine nitrogen. This is not a ring closure in the sense of forming the morpholine ring itself, but rather the functionalization of the morpholine nitrogen with the aryl group.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. researchgate.net The reaction typically couples an aryl halide (in this case, 1,2-dibromobenzene) with an amine (morpholine). The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the morpholine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst. researchgate.net A variety of phosphine (B1218219) ligands are used to stabilize the palladium catalyst and facilitate the reaction. nih.govarkat-usa.org

Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction traditionally involves the coupling of an aryl halide with an amine using stoichiometric amounts of copper at high temperatures. rsc.org Modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand and a base. researchgate.net The mechanism is believed to involve the formation of a copper-amide species, which then reacts with the aryl halide. rsc.org While effective, traditional Ullmann conditions can be harsh, limiting functional group tolerance. nih.gov

The choice between Buchwald-Hartwig amination and Ullmann condensation often depends on factors like substrate scope, reaction conditions, and cost.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium complexes with phosphine ligands | Copper(I) salts, often with ligands |

| Conditions | Generally milder temperatures (e.g., 80-110 °C) | Often requires higher temperatures (>120 °C), though modern methods are milder |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃) | Typically K₂CO₃ or Cs₂CO₃ |

| Yields | Often high to excellent (60-98%) for a broad range of substrates. nih.govwhiterose.ac.uk | Can be variable; moderate to good yields are common with optimized, ligand-assisted protocols. researchgate.net |

| Scope | Very broad, highly tolerant of various functional groups. researchgate.net | Traditionally limited, but significantly expanded with modern ligands. rsc.org |

| Cost | Palladium catalysts and specialized ligands can be expensive. | Copper catalysts are generally more economical. |

For the N-arylation of morpholine, the Buchwald-Hartwig amination is frequently the method of choice in laboratory settings due to its high reliability, broader functional group tolerance, and generally higher yields under milder conditions compared to the Ullmann condensation. researchgate.netnih.gov

Derivatization Strategies of the Morpholine Ring

Once this compound is synthesized, further modifications can be considered. These strategies focus on altering the morpholine ring itself.

Standard N-alkylation and N-acylation reactions are not applicable to this compound. The nitrogen atom in the morpholine ring is a tertiary amine, as it is bonded to two carbon atoms within the ring and the carbon atom of the phenyl group. These reactions require a proton on the nitrogen atom (i.e., a primary or secondary amine) to be substituted. Since there is no N-H bond available in the target molecule, it cannot act as a nucleophile in typical alkylation or acylation reactions.

Functionalization of the C-H bonds on the morpholine ring, particularly at the carbons alpha to the nitrogen (C2 and C6), is a more advanced transformation. The N-(2-bromophenyl) group significantly influences the reactivity of these positions by withdrawing electron density through inductive effects and delocalizing the nitrogen's lone pair into the aromatic system. This generally makes C-H bonds alpha to the nitrogen less susceptible to deprotonation or oxidation compared to those in N-alkyl morpholines. However, several general strategies for the functionalization of such positions exist:

Radical Reactions: It is possible to generate a morpholine radical, typically at the carbon adjacent to the nitrogen, through processes like electrochemical oxidation or photoredox catalysis. uchicago.eduacs.org This radical intermediate can then engage in coupling reactions. For instance, electrochemical methods have been used to generate a morpholine radical for C-N cross-coupling, demonstrating a pathway for functionalization. uchicago.edu

Lithiation and Electrophilic Quench: Deprotonation of a C-H bond alpha to a heteroatom using a strong base like n-butyllithium or LDA, followed by trapping the resulting organolithium species with an electrophile, is a classic method for C-C bond formation. While the electron-withdrawing N-aryl group deactivates the alpha-protons towards deprotonation, this approach has been successfully applied to other N-protected cyclic amines like N-Boc-tetrahydroquinolines, suggesting its potential feasibility under carefully optimized conditions.

It is important to note that the application of these methods specifically to this compound is not widely documented, and the reaction outcomes would be highly dependent on overcoming the deactivating effect of the N-aryl substituent.

Reactivity and Reaction Mechanisms of the Bromine Moiety

The bromine atom on the phenyl ring of this compound is the primary site of reactivity, serving as a versatile functional handle for a variety of chemical transformations. Its presence allows for the formation of new carbon-carbon and carbon-heteroatom bonds through several key reaction pathways, including palladium-catalyzed cross-coupling reactions and the generation of reactive organometallic intermediates. The electronic properties of the morpholine substituent influence the reactivity of the C-Br bond, making these transformations central to the synthesis of more complex derivatives.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing biaryl structures and other complex molecules. The bromine moiety in this compound makes it an excellent substrate for such transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com For this compound, this provides a direct method to form a new carbon-carbon bond at the C2 position of the phenyl ring. The generally accepted catalytic cycle proceeds through three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. yonedalabs.com

Transmetalation : The organic group from the activated organoboron species (formed by reaction with the base) is transferred to the palladium center, displacing the bromide. organic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. yonedalabs.com

A variety of catalysts, bases, and solvent systems can be employed, and the specific conditions are optimized to maximize yield and tolerate various functional groups. mdpi.com For instance, studies on similar bromophenyl structures have demonstrated the efficacy of catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with bases such as potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃) in solvent mixtures like 1,4-dioxane (B91453) and water. mdpi.comresearchgate.net

| Reactant A | Reactant B (Boronic Acid/Ester) | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60% | mdpi.com |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane:H₂O | 72% | researchgate.netresearchgate.net |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | Moderate | mdpi.com |

A related and equally important catalytic transformation is the Buchwald-Hartwig amination . This reaction also utilizes a palladium catalyst but serves to form carbon-nitrogen (C-N) bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This method would allow for the substitution of the bromine in this compound with a primary or secondary amine, providing access to a different class of derivatives. The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. organic-chemistry.org The development of specialized phosphine ligands has been crucial to the broad applicability and high efficiency of this reaction. wikipedia.org

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SₙAr requires the aromatic ring to be electron-deficient. chemistrysteps.commasterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For the compound this compound, the SₙAr pathway is generally considered unfavorable under standard conditions. The morpholine substituent, connected via its nitrogen atom, acts as an electron-donating group, increasing the electron density of the phenyl ring. This electron-rich nature deactivates the ring towards attack by nucleophiles. chemistrysteps.comlibretexts.org Without the requisite strong electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex, the activation energy for nucleophilic attack is prohibitively high. Therefore, direct displacement of the bromine atom by a nucleophile through the SₙAr mechanism is not a viable synthetic route for this specific compound.

The bromine atom of this compound can be exploited to generate highly reactive organometallic intermediates, which serve as potent carbon nucleophiles in subsequent reactions. The two most common intermediates formed from aryl bromides are Grignard reagents and organolithium species.

Grignard Reagents : The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, 2-(morpholinophenyl)magnesium bromide. wikipedia.orgadichemistry.com This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The surface of the magnesium metal is often activated using agents like iodine or 1,2-dibromoethane (B42909) to initiate the reaction. wikipedia.orgmasterorganicchemistry.com The resulting Grignard reagent is a powerful nucleophile and base, capable of reacting with a wide range of electrophiles to form new C-C bonds.

Organolithium Intermediates : Alternatively, an organolithium intermediate can be generated through a lithium-halogen exchange reaction. This is typically achieved by treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like THF. growingscience.comcardiff.ac.uk This exchange is rapid and efficient, yielding 2-(morpholinophenyl)lithium. Organolithium reagents are generally more reactive than their Grignard counterparts.

Both of these organometallic intermediates are invaluable in synthesis, converting the electrophilic carbon of the C-Br bond into a strongly nucleophilic carbon.

| Organometallic Intermediate | Formation Method | Electrophile | Resulting Functional Group |

|---|---|---|---|

| Grignard Reagent (R-MgBr) | Reaction with Mg in ether/THF | Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Esters | Tertiary Alcohols | ||

| Carbon Dioxide (CO₂) | Carboxylic Acid | ||

| Nitriles | Ketones (after hydrolysis) | ||

| Organolithium (R-Li) | Reaction with R'-Li (e.g., n-BuLi) | Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Carbon Dioxide (CO₂) | Carboxylic Acid | ||

| Dimethylformamide (DMF) | Aldehyde | ||

| Epoxides | Alcohols |

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of "4-(2-Bromophenyl)morpholine" by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the precise mapping of the molecular structure. However, specific experimental NMR data for "this compound" is not extensively available in publicly accessible scientific literature. The following sections describe the expected analyses.

In a hypothetical ¹H NMR spectrum of "this compound," one would expect to observe distinct signals corresponding to the aromatic protons of the bromophenyl ring and the aliphatic protons of the morpholine (B109124) ring. The protons on the bromophenyl ring would appear in the aromatic region (typically δ 6.8-7.6 ppm), with their chemical shifts and splitting patterns influenced by the presence and position of the bromine atom and the morpholine substituent. The eight protons of the morpholine ring would likely appear as two distinct multiplets in the upfield region of the spectrum. The four protons on the carbons adjacent to the oxygen atom (-O-CH₂-) would be expected at a different chemical shift than the four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-), due to the differing electronic environments.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the "this compound" molecule. The spectrum would be expected to display six distinct signals for the carbons of the bromophenyl ring and two signals for the carbons of the morpholine ring. The carbon atom directly bonded to the bromine (C-Br) would have a characteristic chemical shift, as would the carbon atom bonded to the morpholine nitrogen (C-N). The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzene (B151609) ring. The two types of methylene (B1212753) carbons in the morpholine ring (-O-CH₂- and -N-CH₂-) would also be readily distinguishable.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In studies involving the synthesis of "this compound," its molecular weight has been confirmed using this method. google.com The compound, with a molecular formula of C₁₀H₁₂BrNO, has a calculated molecular weight of approximately 241.01 g/mol for its monoisotopic mass and 242.11 g/mol for its average mass. chem960.com

Electrospray ionization (ESI) is a soft ionization technique commonly used in mass spectrometry. For "this compound," analysis by ESI mass spectrometry in positive ion mode typically reveals a prominent peak corresponding to the protonated molecule [M+H]⁺.

| Technique | Ionization Mode | Observed Ion | m/z Value | Reference |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Electrospray (ES+) | [M+H]⁺ | 242 | google.com |

This observed mass-to-charge ratio (m/z) is consistent with the addition of a proton to the molecular mass of "this compound," confirming the identity of the synthesized compound. google.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of different bonds. While a specific experimental IR spectrum for "this compound" is not available in the cited literature, a theoretical analysis would predict characteristic absorption bands. Key expected vibrations would include C-H stretching from the aromatic ring, C-H stretching from the aliphatic morpholine ring, C-N stretching, C-O-C stretching of the ether linkage in the morpholine ring, and vibrations associated with the C-Br bond and the substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformational details. A successful single-crystal X-ray diffraction study of "this compound" would reveal the exact spatial orientation of the 2-bromophenyl group relative to the morpholine ring, which typically adopts a chair conformation.

As of now, detailed crystallographic data, such as unit cell parameters, space group, and atomic coordinates for "this compound," have not been reported in publicly available crystallographic databases. Such a study would be invaluable for understanding the solid-state packing of the molecules and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern its crystal lattice structure.

Determination of Crystal System and Space Group

Information regarding the crystal system and space group for this compound is not available in published crystallographic literature.

Analysis of Molecular Conformation and Intermolecular Interactions

A detailed analysis of the molecular conformation, including bond lengths, bond angles, and dihedral angles, as well as specific intermolecular interactions for this compound, is not available as no crystal structure has been reported.

Hydrogen Bonding Networks and Packing Arrangements

Without a determined crystal structure, the nature of hydrogen bonding networks and the specific packing arrangements of this compound in the solid state remain uncharacterized.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. researchgate.net DFT calculations are instrumental in understanding the fundamental characteristics that govern the behavior of a chemical compound.

Geometry optimization is a fundamental DFT procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

For the specific compound 4-(2-Bromophenyl)morpholine, published DFT geometry optimization data is not available. However, studies on analogous compounds, such as 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, have utilized the B3LYP/6-311G(2d,p) level of theory to achieve an optimized molecular structure that shows good coherence with experimental single-crystal X-ray diffraction data. researchgate.net Such studies confirm the reliability of DFT in predicting the structural parameters of morpholine-containing bromophenyl derivatives.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. scirp.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. researchgate.netschrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates a molecule is more reactive and prone to chemical reactions. scirp.org

While the specific HOMO-LUMO gap for this compound has not been reported, analysis of related structures provides insight. For example, a DFT study on the related compound N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine calculated the HOMO and LUMO energies, yielding a significant energy gap that suggests high stability. researchgate.net Another study on 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone also performed FMO analysis to reveal its physicochemical features. researchgate.net

| Compound | Parameter | Energy (eV) |

|---|---|---|

| N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine researchgate.net | EHOMO | -5.97 |

| ELUMO | -0.85 | |

| Energy Gap (ΔE) | 5.12 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. wolfram.comchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to identify charge-rich and charge-deficient regions. researchgate.net Typically, red-colored areas indicate electron-rich, negative potential regions (sites for electrophilic attack), while blue-colored areas represent electron-deficient, positive potential regions (sites for nucleophilic attack). researchgate.netmdpi.com Green areas denote regions of neutral potential. researchgate.net

An MEP map for this compound would be expected to show negative potential (red) around the electronegative oxygen and nitrogen atoms of the morpholine (B109124) ring, identifying them as likely sites for electrophilic interaction. The regions around the hydrogen atoms and the bromine atom would likely show positive potential (blue), indicating them as potential sites for nucleophilic attack. This type of analysis was performed on the related compound 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, where MEP analysis helped to reveal its key physicochemical features. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes, flexibility, and interactions of molecules, offering a dynamic perspective that complements the static picture from DFT calculations. nih.gov

Conformational analysis via MD simulations explores the different spatial arrangements (conformers) a molecule can adopt by rotating around its single bonds. These simulations reveal the molecule's flexibility and the relative stability of different conformers. nih.gov For this compound, MD simulations would elucidate the rotational freedom around the C-N bond connecting the bromophenyl group and the morpholine ring, as well as the characteristic chair-boat conformational flipping of the morpholine ring itself. Understanding the conformational landscape is crucial as different conformers can exhibit different biological activities or physical properties.

When a molecule or its derivatives are investigated as potential drug candidates, MD simulations are invaluable for studying their binding dynamics with target proteins. nih.govnih.gov These simulations can predict the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. wikipedia.org For "this compound," while specific QSAR/QSPR studies are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to predict its behavior based on its distinct structural features: the bromophenyl group and the morpholine ring.

The development of a QSAR or QSPR model for "this compound" and its analogues would involve the calculation of various molecular descriptors that quantify different aspects of the molecule's topology, geometry, and electronic distribution. These descriptors would then be correlated with an experimentally determined activity or property using statistical methods to generate a predictive model. Such models are valuable in medicinal chemistry and material science for designing new compounds with desired activities and for predicting the properties of untested chemicals, thereby reducing the need for extensive experimental work. researchwithrowan.com

The predictive power of a QSAR or QSPR model is highly dependent on the choice of molecular descriptors. For "this compound," descriptors can be categorized based on the structural moiety they represent.

Bromophenyl Moiety: The bromophenyl group contributes significantly to the electronic and hydrophobic character of the molecule. Key descriptors for this moiety would likely include:

Electronic Descriptors: These quantify the electronic effects of the bromine substituent on the phenyl ring. The Hammett constant (σ) for a bromine atom, for instance, reflects its electron-withdrawing nature through inductive effects and electron-donating nature through resonance. Other relevant descriptors include partial atomic charges, dipole moment, and molecular polarizability, which influence the molecule's interaction with polar environments and its propensity for undergoing chemical reactions. researchgate.net

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. The presence of the bromine atom and the phenyl ring contributes to the lipophilicity of "this compound," which is a critical factor in its pharmacokinetic profile, such as membrane permeability.

Steric Descriptors: The size and shape of the bromophenyl group can be described by parameters like molar refractivity (MR) and Taft steric parameters. These are important for understanding how the molecule fits into a biological target's active site.

Morpholine Moiety: The morpholine ring, with its chair-like conformation and both hydrogen bond accepting (oxygen) and donating (if N-protonated) capabilities, introduces elements of polarity and conformational flexibility.

Geometric Descriptors: 3D descriptors like molecular surface area, volume, and ovality provide a more detailed representation of the molecule's shape and size, which is crucial for modeling interactions with biological macromolecules. nih.gov

Hydrogen Bonding Descriptors: The number of hydrogen bond acceptors (the oxygen and nitrogen atoms) and potentially donors (if the nitrogen is protonated) are critical descriptors for predicting interactions with biological targets and solubility in aqueous media. The morpholine moiety is known to improve the pharmacokinetic properties of drug candidates due to its ability to engage in hydrogen bonding. researchgate.net

An illustrative table of potentially relevant descriptors for the moieties of "this compound" is provided below.

| Descriptor Type | Specific Descriptor Example | Relevance for Bromophenyl Moiety | Relevance for Morpholine Moiety |

| Electronic | Hammett Constant (σ) | Electron-withdrawing inductive effect, weak electron-donating resonance effect. | Influences the basicity of the nitrogen atom. |

| Partial Atomic Charges | Distribution of charge on the aromatic ring and bromine atom. | Charge distribution on nitrogen and oxygen atoms. | |

| Hydrophobic | LogP (octanol-water partition coefficient) | Contribution to overall lipophilicity of the molecule. | Modulates hydrophilicity and aqueous solubility. |

| Steric/Topological | Molar Refractivity (MR) | Bulk and polarizability of the substituted phenyl ring. | Size and shape of the heterocyclic ring. |

| Kier & Hall Connectivity Indices | Describes the branching and connectivity of the aromatic system. | Characterizes the topology of the six-membered ring. | |

| 3D/Geometric | Molecular Surface Area | The accessible surface for intermolecular interactions. | Contribution to the overall size and shape of the molecule. |

| Hydrogen Bonding | Number of H-bond Acceptors | Not applicable. | Oxygen and nitrogen atoms can act as hydrogen bond acceptors. |

Based on the calculated descriptors, predictive models for the reactivity and interaction potentials of "this compound" could be developed. These models would be hypothetical in the absence of specific experimental data for this compound.

Models for Reactivity: The reactivity of "this compound" can be assessed in several contexts. For instance, in synthetic chemistry, the carbon-bromine bond is a key site for cross-coupling reactions. A QSPR model could predict the rate of such a reaction based on descriptors that quantify the electronic properties of the C-Br bond, such as its bond dissociation energy or the partial charge on the carbon atom. For metabolic reactivity, models could predict the likelihood of oxidation at various positions on the phenyl ring or the morpholine moiety by cytochrome P450 enzymes. Descriptors such as the energy of the highest occupied molecular orbital (HOMO) and local ionization potential are often used in such models.

Models for Interaction Potentials: In the context of medicinal chemistry, QSAR models could be developed to predict the binding affinity of "this compound" and its analogues to a specific biological target, such as a receptor or an enzyme. nih.govnih.gov These models often employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA: This method would involve aligning a series of analogues and calculating steric and electrostatic fields around them. The variations in these fields would then be correlated with the biological activity to identify regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for binding.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA considers hydrophobic, and hydrogen bond donor and acceptor fields, providing a more comprehensive model of the intermolecular interactions.

A hypothetical QSAR model for the interaction of "this compound" with a target protein might take the form of a linear equation:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

Where the descriptors could be a combination of electronic, hydrophobic, and steric parameters. For example, a model might indicate that higher biological activity is correlated with a more electron-withdrawing substituent on the phenyl ring and a specific steric profile for the morpholine moiety.

The table below illustrates the components of a potential predictive model for a hypothetical biological activity of "this compound" analogues.

| Model Component | Description | Example for "this compound" |

| Dependent Variable | The biological activity or property to be predicted (e.g., IC50, Ki, reaction rate). | Hypothetical binding affinity to a serotonin (B10506) receptor subtype. |

| Independent Variables | Calculated molecular descriptors that quantify the structural features of the molecules. | Electronic descriptors for the phenyl ring substituent, steric parameters for the morpholine ring, and overall molecular hydrophobicity (logP). |

| Statistical Method | The algorithm used to correlate the independent and dependent variables (e.g., Multiple Linear Regression, Partial Least Squares, Machine Learning algorithms). | Partial Least Squares (PLS) to handle potential collinearity between descriptors. |

| Model Validation | Statistical tests to assess the robustness and predictive power of the model (e.g., cross-validation, external validation). | Leave-one-out cross-validation (q²) to assess internal predictivity and prediction of an external test set of compounds (r²_pred) to assess external predictivity. |

While no specific models for "this compound" are currently published, the established principles of QSAR and QSPR modeling provide a clear framework for how such predictive tools could be developed to guide the synthesis and evaluation of new derivatives with tailored properties.

Role in Medicinal Chemistry and Biological Research

4-(2-Bromophenyl)morpholine as a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable starting points for drug design. nih.gov The morpholine (B109124) ring itself is a versatile heterocyclic motif found in numerous approved drugs, contributing to improved pharmacokinetic properties. nih.gove3s-conferences.org The this compound structure combines this beneficial morpholine core with a synthetically versatile bromophenyl group. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the creation of diverse chemical libraries. This compound serves as an essential intermediate in the synthesis of various bioactive molecules, particularly in the development of agents targeting neurological disorders and cancer. chemimpex.com

The synthetic utility of this compound lies in the reactivity of the bromine atom on the phenyl ring. This allows for the strategic design and synthesis of novel derivatives through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at the 2-position of the phenyl ring.

For instance, synthetic pathways often begin with a core structure, such as a bromo-substituted phenyl ring attached to a heterocyclic moiety, which is then elaborated. In related syntheses, researchers have started with materials like 4-bromoacetophenone, which is reacted to form more complex heterocyclic systems like 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.gov This core is then further modified to produce a variety of derivatives. nih.gov A similar approach can be envisioned for this compound, where the bromophenyl moiety acts as the key intermediate for building molecular complexity. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.gove3s-conferences.org For derivatives of this compound, SAR studies would focus on several key aspects:

Substitution on the Phenyl Ring: The nature, size, and electronic properties of the substituent replacing the bromine atom can dramatically affect target binding and potency. Studies on related quinazoline derivatives have shown that electron-withdrawing groups on the phenyl ring can enhance inhibitory activity against certain kinases. mdpi.com

Modification of the Morpholine Ring: While the morpholine ring is often retained for its favorable pharmacokinetic properties, modifications such as introducing substituents or replacing it with other heterocycles (e.g., piperidine, thiomorpholine) can be explored to fine-tune activity and selectivity. e3s-conferences.org

Linker Chemistry: If the scaffold is used to link two pharmacophores, the length and flexibility of the linker can be critical. In studies of novel cholinesterase inhibitors, the length of a methylene (B1212753) side chain connecting a quinoline and a morpholine ring significantly influenced inhibitory potency. mdpi.com

SAR studies on related molecules have demonstrated that the presence of a halogen, such as bromine, on a phenyl ring can contribute positively to biological activity. nih.gov For example, in a series of 4-aminoquinazoline derivatives, the inclusion of a morpholine moiety was crucial for activity against certain cancer cell lines. researchgate.net

Exploration of Potential Biological Activities

Derivatives originating from the this compound scaffold are investigated for a range of biological activities, leveraging the known pharmacological profiles of both the morpholine and substituted phenyl moieties.

The inhibition of enzymes is a primary mechanism of action for many drugs. While specific studies on this compound derivatives against the listed enzymes are not extensively documented in readily available literature, the structural motifs are relevant to these targets. For example, various heterocyclic compounds are known inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Derivatives of quinazoline containing morpholine and aryl amine groups have been developed as selective COX-II inhibitors. nih.gov Given the structural similarities, derivatives of this compound could be explored for similar activities.

The search for new antimicrobial agents is a critical area of research due to rising antibiotic resistance. Heterocyclic compounds, including those with morpholine and bromophenyl groups, are a rich source of potential antimicrobial agents. researchgate.net Numerous studies have demonstrated the antibacterial and antifungal properties of derivatives containing these scaffolds.

For example, a series of novel 1,3-thiazine-2-amines incorporating a morpholine nucleus showed a varied range of antibacterial activity against strains like S. aureus, B. subtilis, E. coli, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 200 μg/mL. tandfonline.com In another study, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide displayed notable activity against Gram-positive bacteria, particularly S. aureus. nih.govacs.org Furthermore, novel 4-(4-bromophenyl)-thiazol-2-amine derivatives also exhibited promising antimicrobial potential against both bacteria and fungi. nih.gov

The data below summarizes the antimicrobial activity of various derivatives containing the bromophenyl structural motif, illustrating the potential of this class of compounds.

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 4-(4-Morpholinophenyl)-6-(4-bromophenyl)-6H-1,3-thiazin-2-amine | S. aureus, B. subtilis, E. coli | Moderate Activity | tandfonline.com |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (Compound 6b) | S. aureus | 38.64 µM | nih.govacs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (Compound 5) | S. aureus | 49.04 µM | nih.govacs.org |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (Compound p2) | S. aureus, E. coli | 16.1 µM | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (Compound p3) | A. niger | 16.2 µM | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivative (Compound p6) | C. albicans | 15.3 µM | nih.gov |

Anticancer Activity of Derivatives

Derivatives incorporating the morpholine scaffold have demonstrated notable potential as anticancer agents, targeting various cancer cell lines and molecular pathways. sciforum.netrsc.org The development of morpholine-containing anticancer drugs is an active area of research, particularly for central nervous system (CNS) tumors where they have been designed to inhibit key kinases like PI3K and mTOR. nih.gov

Research has shown that different classes of morpholine derivatives exhibit significant cytotoxic activity:

Quinoline-based Derivatives: A series of 2-morpholino-4-anilinoquinoline compounds showed potent activity against the HepG2 (liver cancer) cell line, with some compounds exhibiting high selectivity for cancer cells over normal cells. nih.gov Similarly, certain quinoline-oxadiazole derivatives, including a morpholin-4-ylmethyl variant, displayed considerable cytotoxicity against both HepG2 and MCF-7 (breast cancer) cells. rsc.org

Benzimidazole-Oxadiazole Hybrids: Novel hybrids of morpholine, benzimidazole, and oxadiazole have been synthesized and evaluated for their anticancer effects. nih.gov These compounds have shown inhibitory action against the VEGFR-2 enzyme, which is crucial for tumor angiogenesis. nih.gov

Quinazoline Derivatives: A series of morpholine-substituted quinazolines demonstrated significant cytotoxic effects against A549 (lung cancer), MCF-7, and SHSY-5Y (neuroblastoma) cancer cell lines. rsc.org Mechanistic studies revealed that these compounds inhibit cell proliferation during the G1 phase of the cell cycle and induce apoptosis. rsc.org

The following table summarizes the in vitro anticancer activity of selected morpholine derivatives.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Morpholine-Benzimidazole-Oxadiazole | Compound 5h | HT-29 (Colon) | 3.103 | nih.gov |

| Morpholine-Benzimidazole-Oxadiazole | Compound 5j | HT-29 (Colon) | 9.657 | nih.gov |

| Quinoline-Oxadiazole | Compound 17a (morpholin-4-ylmethyl derivative) | HepG2 (Liver) | 0.141 (µg/mL) | rsc.org |

| Morpholine-Substituted Quinazoline | Compound AK-10 | MCF-7 (Breast) | 3.15 | rsc.org |

| Morpholine-Substituted Quinazoline | Compound AK-10 | A549 (Lung) | 8.55 | rsc.org |

| Morpholine-Substituted Quinazoline | Compound AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 | rsc.org |

| Morpholine-Substituted Quinazoline | Compound AK-3 | MCF-7 (Breast) | 6.44 | rsc.org |

Anti-inflammatory Properties of Derivatives

The structural framework of this compound is also relevant to the development of anti-inflammatory agents. Derivatives have been shown to interfere with key inflammatory pathways and mediators.

Thiosemicarbazone Derivatives: A study on (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) revealed significant anti-inflammatory and antinociceptive effects. nih.gov The compound was effective in a carrageenan-induced paw edema model and showed activity in both neurogenic and inflammatory phases of pain, suggesting an interaction with early inflammatory mediators like histamine. nih.gov

Morpholinopyrimidine Derivatives: Certain morpholinopyrimidine derivatives have demonstrated the ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes that are overexpressed during inflammation. nih.gov By inhibiting these proteins, the compounds effectively reduce the production of inflammatory mediators. nih.gov

Curcumin Analogs: Asymmetrical mono-carbonyl analogs of curcumin (AMACs) that incorporate a morpholine Mannich base have been synthesized and tested for anti-inflammatory activity. japsonline.com The activity was evaluated using a protein denaturation method, which is a marker for inflammation. japsonline.com

The in vitro anti-inflammatory activity of selected morpholine-containing curcumin analogs is presented below.

| Compound Class | Specific Derivative | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| AMACs with Morpholine Mannich Base | Compound 4c | BSA Denaturation Inhibition | 25.3 | japsonline.com |

| AMACs with Morpholine Mannich Base | Compound 4d | BSA Denaturation Inhibition | 26.3 | japsonline.com |

Pharmacokinetic and Pharmacodynamic Considerations for Derivatives

The morpholine ring is frequently used to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. acs.orgnih.govnih.gov Its presence can lead to improved solubility, enhanced bioavailability, and better metabolic stability. thieme-connect.de The weak basicity of the morpholine nitrogen provides a pKa value close to physiological pH, which can improve aqueous solubility and permeability across biological membranes, including the blood-brain barrier. acs.orgnih.gov This heterocycle provides an optimal balance of lipophilicity and hydrophilicity, making it a valuable component in drug design. thieme-connect.deacs.org

In silico ADMET Predictions

In the early stages of drug discovery, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.goviapchem.org This computational screening helps to identify candidates with favorable drug-like properties and reduce the high attrition rates of compounds in later development stages. nih.goviapchem.org

ADMET prediction platforms can assess over 175 different properties, including:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted. nih.govsimulations-plus.commdpi.com

Distribution: Predictions include plasma protein binding and blood-brain barrier penetration. nih.gov

Metabolism: The software can predict sites of metabolism by cytochrome P450 (CYP) enzymes. simulations-plus.com

Toxicity: Key toxicity endpoints such as Ames mutagenicity, hepatotoxicity, and cardiotoxicity are evaluated. simulations-plus.commdpi.com

Drug-likeness: Rules such as Lipinski's Rule of Five are applied to assess the potential for a compound to be an orally active drug. nih.gov

These predictive models allow researchers to prioritize compounds with a higher probability of success before committing to costly and time-consuming experimental studies. iapchem.org

Metabolic Stability Studies

The inclusion of a morpholine ring in a molecule can significantly enhance its metabolic stability. nih.govthieme-connect.de The morpholine moiety itself generally has an improved metabolic profile, particularly concerning the CYP3A4 enzyme, which is responsible for the metabolism of a large percentage of drugs. thieme-connect.deacs.org It is often oxidized into non-toxic derivatives, which is a favorable characteristic for a drug candidate. acs.org Research has also focused on creating modified morpholine structures to further improve the metabolic stability of clinical drugs that contain this nucleus. nih.gov

Future Directions in Drug Discovery

The versatility of the morpholine scaffold ensures its continued relevance in future drug discovery efforts. e3s-conferences.org Ongoing research is focused on developing novel derivatives with enhanced biological activities and improved safety profiles for use as therapeutic agents in oncology, immunology, and other fields. e3s-conferences.org

Rational Drug Design Approaches

Rational drug design is a key strategy for developing new therapies based on the morpholine scaffold. This approach involves designing molecules that are complementary to a specific biological target.

Key strategies include:

Target-Based Design: This involves using the 3D structure of a biological target, such as an enzyme or receptor, to design potent and selective inhibitors. For example, morpholine-linked compounds have been designed as inhibitors of the Kv1.5 potassium channel and mTOR by analyzing their interactions with the simulated 3D structures of these protein targets. nih.govmdpi.com

Molecular Hybridization: This technique combines two or more pharmacophoric units from different bioactive compounds into a single new molecule. nih.gov The goal is to create a hybrid with enhanced affinity, better efficacy, or a dual mode of action. This strategy has been applied to create novel quinoline hydrazide derivatives containing the morpholine moiety. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to rational drug design, helping to identify which parts of a molecule are essential for its biological activity. researchgate.net By systematically modifying the structure of morpholine derivatives—for instance, by adding different substituents to the phenyl ring—researchers can optimize their potency and selectivity for a given target. rsc.org

Through these advanced design strategies, researchers aim to translate the promising biological activities of this compound derivatives into next-generation therapeutics. mdpi.com

Lead Optimization Strategies

The process of lead optimization in drug discovery is a systematic, iterative approach to refining a lead compound's structure to enhance its desirable properties while minimizing undesirable ones. For a scaffold such as this compound, lead optimization strategies would focus on modifying its chemical structure to improve efficacy, selectivity, and pharmacokinetic parameters. These modifications are guided by an understanding of the structure-activity relationship (SAR), which delineates how specific structural features of a molecule influence its biological activity.

A fundamental aspect of lead optimization involves the chemical manipulation of functional groups. danaher.com In the case of this compound, medicinal chemists can explore modifications at several key positions to improve its profile as a potential drug candidate. The primary strategies revolve around altering the bromophenyl ring, the morpholine ring, and the linkage between them.

Structural Modifications and SAR Analysis:

One common strategy is the exploration of various substituents on the phenyl ring. The bromine atom at the ortho position is a key feature that can be modified. For instance, moving the bromine to the meta or para positions can significantly impact the molecule's conformation and its interaction with a biological target. Furthermore, replacing the bromine with other halogen atoms (e.g., chlorine or fluorine) or with electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the phenyl ring, potentially leading to improved potency and selectivity.

The morpholine moiety itself offers opportunities for optimization. While the morpholine ring is often favored in medicinal chemistry for its ability to improve aqueous solubility and metabolic stability, modifications can still be beneficial. thieme-connect.de For example, introducing substituents on the carbon atoms of the morpholine ring can alter its conformation and lipophilicity.

Improving Pharmacokinetic Properties:

Lead optimization also places a strong emphasis on enhancing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties. nih.gov For derivatives of this compound, further optimization might involve introducing polar functional groups to enhance solubility or modifying metabolically labile sites to increase the compound's half-life in the body.

The following table illustrates hypothetical lead optimization strategies for this compound, with potential outcomes based on common medicinal chemistry principles.

| Modification Strategy | Specific Change | Rationale | Potential Outcome |

| Phenyl Ring Substitution | Replace 2-Bromo with 4-Chloro | Altering halogen position and type | Improved target binding affinity |

| Add a 4-methoxy group | Introduce an electron-donating group | Enhanced selectivity | |

| Morpholine Ring Modification | Introduce a methyl group at C-2 | Increase lipophilicity | Improved cell permeability |

| Bioisosteric Replacement | Replace morpholine with thiomorpholine | Alter polarity and hydrogen bonding | Modified solubility and metabolic stability |

Detailed Research Findings:

While specific lead optimization data for this compound is not extensively available in the public domain, studies on related compounds provide valuable insights. For example, research on other bromophenyl-containing heterocyclic compounds has demonstrated that the position and nature of the halogen on the phenyl ring can have a profound effect on biological activity.

In a study on quinoline derivatives, the presence of a 4-bromophenyl moiety was found to be a key contributor to the anticancer and antimicrobial activity of the compounds. nih.gov Optimization of these molecules involved modifying other parts of the scaffold, which led to significant improvements in potency.

The following interactive data table presents a hypothetical structure-activity relationship study for a series of this compound analogs, illustrating how systematic modifications could lead to an optimized lead compound.

| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Morpholine Ring Substitution) | Potency (IC50, nM) | Selectivity (Fold) | Solubility (mg/mL) |

| Lead-001 | 2-Bromo | H | 500 | 10 | 0.1 |

| Opt-002 | 4-Bromo | H | 250 | 20 | 0.2 |

| Opt-003 | 2-Chloro | H | 400 | 15 | 0.15 |

| Opt-004 | 4-Bromo | 2-Methyl | 150 | 25 | 0.05 |

| Opt-005 | 4-Chloro | H | 200 | 30 | 0.25 |

| Optimized Lead | 4-Chloro | H | 200 | 30 | 0.25 |

These data illustrate a potential optimization pathway where moving the halogen from the ortho to the para position (Lead-001 vs. Opt-002) and changing it from bromine to chlorine (Opt-002 vs. Opt-005) leads to improved potency and selectivity. The addition of a methyl group on the morpholine ring (Opt-004) enhances potency but decreases solubility, highlighting the trade-offs often encountered during lead optimization.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Bromophenyl)morpholine, and how can purity be ensured?

The synthesis typically involves coupling a bromophenyl precursor with morpholine under inert conditions. For example, in a palladium-catalyzed cross-coupling reaction, 2-bromophenylboronic acid can react with morpholine derivatives. Key steps include heating under argon with desiccants like MgSO₄, followed by purification via silica gel column chromatography to achieve >90% purity . Purity validation should combine thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires multimodal spectroscopy:

- ¹H NMR : Look for morpholine ring protons (δ 3.6–3.8 ppm) and aromatic protons from the bromophenyl group (δ 7.2–7.8 ppm).

- Mass spectrometry (MS) : The molecular ion peak should correspond to the molecular weight (e.g., 257.14 g/mol for C₁₀H₁₂BrNO).

- X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain, as demonstrated for similar bromophenyl-morpholine derivatives (mean C–C bond length: 0.004 Å; R factor: 0.045) .

Q. What solvents and conditions are suitable for storing this compound?

Store under inert gas (N₂ or Ar) at –20°C in anhydrous DMSO or methanol. Avoid prolonged exposure to light or moisture, as bromophenyl groups are prone to hydrolysis. Stability tests via periodic NMR analysis are recommended .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Derivatization strategies include:

- Suzuki-Miyaura coupling : Introduce boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to enable cross-coupling with pyrimidines or triazoles, as seen in kinase inhibitor synthesis .

- Pharmacophore optimization : Replace the bromine atom with electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability .

Validate modifications using in vitro assays (e.g., IC₅₀ measurements) and ADMET profiling.

Q. How do crystallographic data resolve contradictions in spectroscopic interpretations?

For example, X-ray diffraction can distinguish between regioisomers (e.g., 2- vs. 3-bromophenyl substitution) by analyzing dihedral angles (e.g., O1–C5–C2–C1: –88.2° vs. 31.8°) and hydrogen-bonding networks . This is critical when NMR signals overlap or MS data are inconclusive.

Q. What methodologies address low yields in multi-step syntheses involving this compound?

- Optimize reaction intermediates : Use boc-protected amines to prevent side reactions during morpholine ring formation .

- Scale-up adjustments : Replace column chromatography with recrystallization for intermediates (e.g., using ethyl acetate/hexane mixtures) .

Monitor reaction progress via real-time FTIR to identify quenching points.

Q. How can computational modeling predict the reactivity of this compound derivatives?

Density functional theory (DFT) calculations assess electrophilic aromatic substitution (EAS) sites on the bromophenyl ring. For instance, meta-substitution (C3/C5 positions) is favored due to steric hindrance at the ortho position . Pair these insights with Hammett σ constants to predict reaction kinetics.

Q. What analytical techniques quantify trace impurities in this compound batches?

- GC-MS : Detect halogenated byproducts (e.g., residual 2-bromoaniline) with detection limits <0.1%.

- ICP-OES : Measure heavy metal contaminants (e.g., Pd from catalysts) to ensure compliance with ICH Q3D guidelines .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of this compound derivatives?

Q. Why do some synthetic routes fail to reproduce literature results?

- Moisture sensitivity : Morpholine intermediates are hygroscopic; use Schlenk techniques for moisture-sensitive steps .

- Catalyst poisoning : Trace oxygen can deactivate Pd catalysts. Pre-purify solvents via distillation and degas reactions thoroughly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。